Product packaging for 3-O-Benzyl-a-D-mannopyranoside(Cat. No.:)

3-O-Benzyl-a-D-mannopyranoside

Cat. No.: B11827469
M. Wt: 270.28 g/mol
InChI Key: FYEFQDXXKFUMOJ-BNDIWNMDSA-N
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Description

Significance as a Fundamental Building Block in Carbohydrate Chemistry and Glycobiology

In the intricate process of synthesizing complex oligosaccharides and glycoconjugates, chemists rely on a toolbox of well-defined building blocks. 3-O-Benzyl-α-D-mannopyranoside serves as one such fundamental component. The benzyl (B1604629) group at the 3-position provides a stable protecting group, allowing for selective chemical modifications at other positions of the mannose sugar ring. This strategic protection is crucial for constructing complex glycan structures with high precision. Its utility as a glycosyl acceptor is a cornerstone of many synthetic strategies in carbohydrate chemistry. rsc.orgnih.gov

The partially protected nature of this compound allows for the regioselective introduction of other functional groups, making it a versatile intermediate. For instance, the remaining free hydroxyl groups can be targets for glycosylation, acylation, or other modifications, leading to a diverse array of more complex carbohydrate structures. This controlled, stepwise approach is essential for building the specific oligosaccharide chains found in nature or designed for specific biological investigations.

Context within the Broader Field of Glycan Synthesis and Recognition

Glycan synthesis is a field dedicated to the creation of the complex carbohydrate structures that are ubiquitous in biological systems. These glycans play critical roles in processes ranging from cell-cell recognition and signaling to immune responses and pathogenesis. 3-O-Benzyl-α-D-mannopyranoside is instrumental in this context as it provides a key structural motif of mannose, a sugar that is a common component of N-linked glycans in glycoproteins. mdpi.com

The ability to synthesize specific mannose-containing oligosaccharides is vital for studying their interactions with proteins, such as lectins. These interactions are highly specific and are fundamental to many biological recognition events. By incorporating 3-O-Benzyl-α-D-mannopyranoside into synthetic glycans, researchers can create molecular probes to investigate these recognition processes, helping to unravel the "sugar code" of life. medchemexpress.com Its role extends to the study of microbial pathogenesis, where mannose-binding lectins on the surface of pathogens are often crucial for initiating infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O6 B11827469 3-O-Benzyl-a-D-mannopyranoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1

InChI Key

FYEFQDXXKFUMOJ-BNDIWNMDSA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H](O[C@@H]([C@H]2O)O)CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O

Origin of Product

United States

Chemical Profile

A clear understanding of the chemical and physical properties of 3-O-Benzyl-α-D-mannopyranoside is essential for its effective use in synthesis and research.

PropertyValue
IUPAC Name (2R,3S,4S,5R,6R)-6-(benzyloxy)-2-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
CAS Registry Number 65877-63-6 glentham.com
Chemical Formula C₁₃H₁₈O₆ scbt.com
Molecular Weight 270.28 g/mol scbt.com

Physical Properties:

Melting Point: Specific melting point data for 3-O-Benzyl-α-D-mannopyranoside can vary depending on the purity and crystalline form of the compound.

Optical Rotation: The specific rotation is a key parameter for characterizing chiral molecules like carbohydrates and is determined experimentally.

Synthesis and Manufacturing

The preparation of 3-O-Benzyl-α-D-mannopyranoside involves selective chemical transformations of D-mannose or its derivatives.

A common synthetic strategy involves the selective benzylation of a suitable mannose precursor. For example, starting from D-mannose, a series of protection and deprotection steps can be employed to introduce a benzyl (B1604629) group specifically at the 3-hydroxyl position. One approach involves the formation of a benzylidene acetal (B89532) to protect the 4- and 6-hydroxyl groups, followed by benzylation of the remaining hydroxyls and subsequent selective removal of the benzylidene group. cdnsciencepub.com

Another method involves the direct glycosylation of D-mannose with benzyl alcohol in the presence of an acid catalyst, such as acetyl chloride. chemicalbook.com This reaction can lead to a mixture of products, from which the desired 3-O-benzyl isomer must be separated and purified. The regioselectivity of such reactions can often be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the arrangement of hydrogen atoms in the molecule. Characteristic signals include those for the anomeric proton (H-1), the protons of the pyranose ring, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring. The coupling constants between adjacent protons are invaluable for determining the stereochemistry of the sugar.

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. Key signals correspond to the anomeric carbon (C-1), the carbons of the pyranose ring, the methylene carbon of the benzyl group, and the aromatic carbons. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition of the molecule. chemicalbook.com

Methodologies for Branched Oligomannoside Construction

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of 3-O-Benzyl-α-D-mannopyranoside and for separating it from reaction byproducts or other isomers. By using a suitable stationary phase and mobile phase, high-resolution separation can be achieved.

Chemical Reactivity and Derivatives

Typical Reactions

Glycosylation: The anomeric hydroxyl group can act as a glycosyl donor in glycosylation reactions, allowing for the formation of a glycosidic bond with a glycosyl acceptor. Conversely, the free hydroxyl groups at positions 2, 4, and 6 can act as glycosyl acceptors.

Protection/Deprotection: The remaining hydroxyl groups can be protected with various protecting groups (e.g., acetyl, benzoyl) to allow for selective reactions at other positions. The benzyl (B1604629) group at the 3-position can be removed under specific conditions, such as catalytic hydrogenolysis, to liberate the hydroxyl group. cdnsciencepub.com

Common Derivatives and Their Roles

The versatility of 3-O-Benzyl-α-D-mannopyranoside as a synthetic intermediate has led to the preparation of numerous derivatives. For instance, further modification of the free hydroxyl groups can lead to building blocks for the synthesis of complex, branched oligosaccharides. nih.gov Derivatives where the remaining hydroxyls are protected with different orthogonal protecting groups are particularly valuable in complex multi-step syntheses.

One example is the synthesis of methyl 2-O-benzyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-alpha-D-mannopyranoside, which is a disaccharide derivative prepared using a 3-O-benzyl mannoside acceptor. nih.gov Such derivatives are crucial for the assembly of larger glycans with defined structures.

Q & A

Q. What are the standard synthetic methods for preparing 3-O-Benzyl-α-D-mannopyranoside, and how is purity ensured?

The compound is typically synthesized via benzylation of α-D-mannopyranose using benzyl chloride in the presence of a base (e.g., NaOH) under reflux conditions. Purification is achieved through recrystallization or column chromatography. Structural confirmation employs NMR spectroscopy (¹H/¹³C), mass spectrometry (MS) , and X-ray crystallography to verify regioselectivity and anomeric configuration . Yield optimization may require adjusting reaction time, temperature, or stoichiometry of the benzylating agent.

Q. How is 3-O-Benzyl-α-D-mannopyranoside characterized to confirm its structural integrity?

Key techniques include:

  • ¹H/¹³C NMR : Assigns signals for the benzyl group (δ ~7.3 ppm for aromatic protons) and anomeric proton (δ ~5.2 ppm for α-configuration).
  • Mass spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+Na]⁺ peak at m/z 293.1 for C₁₃H₁₈O₆).
  • X-ray diffraction (XRD) : Resolves crystal packing and stereochemistry, critical for confirming the absence of β-anomer contamination .

Q. What are the primary applications of 3-O-Benzyl-α-D-mannopyranoside in enzymatic studies?

The compound serves as a glycosylation donor in enzymatic assays to study α-mannosidase activity. Its benzyl group enhances solubility in organic solvents, facilitating reactions with glycosyltransferases. It is also used in affinity chromatography to purify mannose-binding lectins or glycosylated proteins via hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data when synthesizing 3-O-Benzyl-α-D-mannopyranoside derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragments) often arise from incomplete benzylation or anomerization. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons to identify misassigned signals.
  • HPLC-MS : Detects trace impurities or side products (e.g., 6-O-benzyl isomers).
  • Comparative XRD analysis : Benchmarks against known crystal structures to rule out stereochemical anomalies .

Q. What methodologies optimize the regioselective benzylation of mannopyranoside derivatives for oligosaccharide synthesis?

Regioselectivity is controlled using temporary protecting groups (e.g., benzylidene or isopropylidene at C4/C6) to direct benzylation to the C3 position. For example:

  • Benzylidene acetal formation : Blocks C4/C6 hydroxyls, enabling selective C3 benzylation under Sn2 conditions .
  • Catalytic methods : Use Bu₂SnO or AgOTf to activate specific hydroxyl groups, achieving >90% regioselectivity in mannoside derivatives .

Q. How is 3-O-Benzyl-α-D-mannopyranoside utilized in studying glycosidase substrate specificity?

The compound acts as a competitive inhibitor or transition-state analog in kinetic assays. For example:

  • Enzyme kinetics : Measure Kₘ and Vₘₐₓ for α-mannosidases using spectrophotometric assays (e.g., 4-nitrophenyl derivatives for colorimetric detection) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity to lectins or antibodies, revealing mannose-specific interactions .

Q. What strategies are employed to synthesize 3-O-Benzyl-α-D-mannopyranoside-based oligosaccharides with defined linkages?

Stepwise glycosylation using thioglycoside donors (e.g., phenyl 1-thio-α-D-mannopyranosides) enables controlled elongation:

  • Activators : NIS/AgOTf or Ph₂SO/Tf₂O promote glycosidic bond formation at low temperatures (−30°C).
  • Protecting group interplay : Sequential deprotection of benzyl/acetyl groups allows site-specific coupling (e.g., C2/C4 hydroxyls) .

Methodological Challenges and Solutions

Q. How can researchers address low yields in large-scale synthesis of 3-O-Benzyl-α-D-mannopyranoside?

  • Microwave-assisted synthesis : Reduces reaction time and improves benzylation efficiency.
  • Flow chemistry : Enhances mixing and heat transfer for reproducible scaling (e.g., 10–100 g batches).
  • Solvent optimization : Replace DMF with CH₃CN to minimize side reactions .

Q. What analytical approaches validate the stability of 3-O-Benzyl-α-D-mannopyranoside under enzymatic assay conditions?

  • LC-MS stability studies : Monitor degradation (e.g., debenzylation) in buffers (pH 4–8) at 37°C.
  • Circular dichroism (CD) : Detects conformational changes in glycosidase-bound states.
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe enzymatic transition states .

Future Research Directions

  • Glycoconjugate vaccine development : Explore 3-O-Benzyl-α-D-mannopyranoside as a carrier for antigenic oligosaccharides .
  • Glycosidase inhibitor design : Synthesize fluorinated or sulfonated analogs to enhance binding affinity .
  • Cryo-EM studies : Visualize mannoside-enzyme complexes at near-atomic resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.